An In-depth Technical Guide to Trimethyl(propyl)azanium Bromide
An In-depth Technical Guide to Trimethyl(propyl)azanium Bromide
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For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimethyl(propyl)azanium bromide, also known as N,N,N-trimethyl-1-propanaminium bromide or trimethylpropylammonium bromide (TMPAB), is a quaternary ammonium salt with a diverse range of applications relevant to the pharmaceutical and chemical industries. Its structure, comprising a positively charged nitrogen atom bonded to three methyl groups and one propyl group, with a bromide counter-ion, imparts unique physicochemical properties. This guide provides a comprehensive overview of its chemical identity, core properties, synthesis, analytical characterization, and key applications, with a focus on its utility for research and drug development professionals.
Chemical Identity and Nomenclature
Trimethyl(propyl)azanium bromide is a well-defined chemical entity with several synonyms used across commercial and academic literature. Establishing its precise identity is crucial for accurate sourcing and regulatory compliance.
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Common Synonyms: N,N,N-Trimethyl-1-propanaminium bromide, Propyltrimethylammonium bromide[1]
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Molecular Formula: C₆H₁₆BrN[1]
The compound consists of a central nitrogen atom quaternized with three methyl groups and one n-propyl group, resulting in a permanent positive charge on the nitrogen. This cationic head is balanced by a bromide anion.
Molecular Structure
The structure of trimethyl(propyl)azanium bromide is fundamental to its chemical behavior, influencing its solubility, reactivity, and interactions with other molecules.
Caption: Molecular structure of trimethyl(propyl)azanium cation with bromide.
Physicochemical Properties
The physical and chemical properties of trimethyl(propyl)azanium bromide dictate its handling, storage, and application. It is typically a white to yellow crystalline powder.[3] It is known to be hygroscopic and should be stored under an inert gas in a cool, dark place.
| Property | Value | Source(s) |
| Melting Point | 238 °C (decomposes) | [5][6] |
| Solubility | Soluble in water | [6] |
| Appearance | White to almost white powder/crystal | [3][5] |
| Purity | Typically >97-98% | [3][5] |
| Storage Temperature | Room Temperature | [3] |
Synthesis and Reactivity
Synthesis
Quaternary ammonium salts like trimethyl(propyl)azanium bromide are generally synthesized via the Menschutkin reaction .[7] This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by a tertiary amine.[7] In this specific case, the synthesis would involve the reaction of trimethylamine with 1-bromopropane.
The causality behind this choice of reaction is its efficiency and directness. The lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromopropane that is bonded to the bromine atom. The bromine atom, being a good leaving group, departs as the bromide anion.
Caption: General synthetic workflow for trimethyl(propyl)azanium bromide.
Chemical Stability and Reactivity
Trimethyl(propyl)azanium bromide is a stable compound under standard ambient conditions. However, it can react violently with strong oxidizing agents. As a quaternary ammonium salt, the cationic head is generally non-reactive, but the bromide anion can participate in ion exchange reactions. The compound's thermal stability is limited, as indicated by its decomposition at its melting point.
Applications in Research and Drug Development
The unique properties of trimethyl(propyl)azanium bromide make it a valuable tool in various scientific and industrial settings.
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Phase Transfer Catalyst: Like many quaternary ammonium salts, it can be used as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[8] This is particularly useful in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
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Surfactant and Emulsifier: Its amphiphilic nature, with a hydrophilic cationic head and a moderately hydrophobic alkyl chain, allows it to act as a surfactant and emulsifier.[8][9] This property is relevant in formulation science for drug delivery systems.
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Ionic Liquid: Quaternary ammonium salts are a major class of ionic liquids.[2] While its melting point is relatively high for a typical room-temperature ionic liquid, its derivatives can be explored for such applications, which are of growing interest in "green chemistry" and as novel reaction media.
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Biochemical Reagent: It is sold as a biochemical reagent for life science research, although specific biological activities are not as extensively documented as for some other quaternary ammonium compounds.[8]
Analytical Characterization
Ensuring the purity and identity of trimethyl(propyl)azanium bromide is critical. A combination of spectroscopic and titrimetric methods is typically employed.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool for confirming the structure. The spectrum would show characteristic signals for the propyl group's methyl and methylene protons, as well as a distinct singlet for the nine equivalent protons of the three N-methyl groups.[10]
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Mass Spectrometry (MS): MS would show the mass of the trimethyl(propyl)azanium cation (C₆H₁₆N⁺).
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of C-H and C-N bonds within the molecule.
Experimental Protocol: Quantitative Analysis by Potentiometric Titration
This protocol provides a self-validating system for determining the concentration of trimethyl(propyl)azanium bromide in a sample, replacing older, less safe biphasic titration methods.[11] This method is based on the precipitation reaction between the cationic quaternary ammonium compound and an anionic surfactant titrant.[12]
Objective: To quantify the concentration of trimethyl(propyl)azanium bromide using an automatic potentiometric titrator.
Pillar of Trustworthiness: This protocol relies on a stoichiometric reaction and an instrumental endpoint determination, minimizing subjective error associated with colorimetric indicators.[11]
Materials & Equipment:
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Automatic Potentiometric Titrator (e.g., Metrohm Titrando)[11]
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Ionic Surfactant Electrode[11]
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Ag/AgCl Reference Electrode[11]
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Standardized 0.004 M Sodium Lauryl Sulfate (SLS) solution (Titrant)
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Trimethyl(propyl)azanium bromide sample
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pH 10 Buffer solution (e.g., Boric acid/KCl/NaOH)[12]
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Triton X-100 solution (optional, to improve endpoint detection)[12]
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Deionized water
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100 mL glass beakers, volumetric flasks, and pipettes
Step-by-Step Methodology:
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Titrant Standardization: Accurately standardize the sodium lauryl sulfate (SLS) solution against a certified quaternary ammonium standard to determine its precise molarity. This step is critical for accuracy.
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Sample Preparation:
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Accurately weigh a sample of trimethyl(propyl)azanium bromide estimated to contain 0.02–0.06 mmol of the active ingredient.[12]
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Transfer the sample to a 100 mL tall-form glass beaker.
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Add 10 mL of the pH 10 buffer solution.[12] Rationale: Maintaining a consistent, basic pH is crucial for the stability of the precipitate and the performance of the ion-selective electrode.
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Add deionized water to bring the total volume to approximately 50 mL.[12]
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(Optional) Add 0.5 mL of Triton X solution to prevent the precipitate from coating the electrode.[12]
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-
Electrode Conditioning: Before the first titration, condition the ionic surfactant electrode by immersing it for several minutes in a solution containing both the cationic analyte and anionic titrant.[12] Rinse with deionized water afterward. Rationale: Conditioning ensures a stable and responsive electrode potential.
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Titration:
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Place the beaker on the titrator stand and immerse the ionic surfactant electrode and the reference electrode in the solution.
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Ensure the stirrer is operating at a constant speed to maintain a homogeneous suspension.
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Titrate the sample with the standardized 0.004 M SLS solution. The titrator will automatically record the potential (mV) as a function of the titrant volume added.
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The endpoint is the point of maximum inflection on the titration curve, which corresponds to the equivalence point where all the trimethyl(propyl)azanium cations have precipitated with the lauryl sulfate anions.
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Calculation:
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The titrator's software will calculate the volume of SLS solution used to reach the equivalence point (V_eq).
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Calculate the percentage purity of the trimethyl(propyl)azanium bromide sample using the following formula:
Purity (%) = (V_eq × M_SLS × MW_TMPAB) / (W_sample) × 100
Where:
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V_eq = Volume of SLS at equivalence point (L)
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M_SLS = Molarity of standardized SLS solution (mol/L)
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MW_TMPAB = Molecular weight of trimethyl(propyl)azanium bromide (182.11 g/mol )
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W_sample = Weight of the initial sample (g)
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Safety and Handling
Trimethyl(propyl)azanium bromide is classified as a hazardous substance.[13] Adherence to safety protocols is mandatory.
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GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1]
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Precautionary Statements:
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P264: Wash skin thoroughly after handling.
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P280: Wear protective gloves, eye protection, and face protection.[1]
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P302+P352: IF ON SKIN: Wash with plenty of water.[1]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
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Handling: Avoid generating dust. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product.[14]
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Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. As it is hygroscopic, storage under an inert atmosphere is recommended.
Conclusion
Trimethyl(propyl)azanium bromide is a versatile quaternary ammonium salt with established utility as a phase transfer catalyst and surfactant. Its well-defined chemical properties, straightforward synthesis, and clear analytical characterization methods make it a reliable component in both academic research and industrial drug development processes. A thorough understanding of its physicochemical properties and adherence to strict safety and handling protocols are essential for its effective and safe utilization.
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